3,5-difluoro-N-(1,3-thiazol-5-ylmethyl)aniline

Chemical Purity Regulatory Compliance Compound Identity

3,5-Difluoro-N-(1,3-thiazol-5-ylmethyl)aniline (CAS 216238-97-0) is an aromatic amine featuring a 3,5-difluorophenyl ring linked via a methylene bridge to a thiazole heterocycle. The compound is categorized as a thiazole-aniline derivative and is primarily utilized as a research chemical building block in medicinal chemistry and agrochemical development.

Molecular Formula C10H8F2N2S
Molecular Weight 226.25 g/mol
Cat. No. B13259089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-difluoro-N-(1,3-thiazol-5-ylmethyl)aniline
Molecular FormulaC10H8F2N2S
Molecular Weight226.25 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)F)NCC2=CN=CS2
InChIInChI=1S/C10H8F2N2S/c11-7-1-8(12)3-9(2-7)14-5-10-4-13-6-15-10/h1-4,6,14H,5H2
InChIKeyNHGHOTZXDRRHPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Difluoro-N-(1,3-thiazol-5-ylmethyl)aniline: Structural Identity and Baseline Properties for Research Procurement


3,5-Difluoro-N-(1,3-thiazol-5-ylmethyl)aniline (CAS 216238-97-0) is an aromatic amine featuring a 3,5-difluorophenyl ring linked via a methylene bridge to a thiazole heterocycle. The compound is categorized as a thiazole-aniline derivative and is primarily utilized as a research chemical building block in medicinal chemistry and agrochemical development [1]. Commercially available with a minimum purity specification of 95%, its molecular formula is C₁₀H₈F₂N₂S with a molecular weight of 226.25 g/mol .

Medicinal chemistry building block for thiazole-aniline libraries
3,5-Difluoro substitution for SAR exploration
Agrochemical intermediate development

Why Regioisomeric Substitution of 3,5-Difluoro-N-(1,3-thiazol-5-ylmethyl)aniline Is Not Permissible in Structure-Activity Relationships


Within the class of difluoro-N-(thiazolylmethyl)anilines, the precise positioning of fluorine atoms on the phenyl ring is a critical determinant of both physicochemical properties and biological target engagement. Regioisomers such as 3,4-difluoro- or 2,5-difluoro- analogs, despite sharing the same molecular formula and weight, exhibit distinct electronic distributions, dipole moments, and metabolic stability profiles that directly impact ligand-protein interactions and ADME characteristics [1]. Consequently, substituting these analogs without validation would compromise the reproducibility of structure-activity relationship (SAR) studies and could lead to erroneous conclusions in drug discovery programs [2].

Regioisomer mismatch
3,4- or 2,5-difluoro analogs alter electronic distribution and dipole moment, potentially shifting target engagement and ADME profiles.
Identity and purity variability
Distinct CAS numbers and inconsistent purity specifications across analogs may compromise experimental reproducibility.
SAR interpretation risk
Substituting the 3,5-difluoro pattern may lead to erroneous structure-activity relationship conclusions without validation.

Quantitative Differentiation Evidence for 3,5-Difluoro-N-(1,3-thiazol-5-ylmethyl)aniline Against Closest Analogs


Comparative Purity Specifications and CAS Registry Uniqueness

The target compound is defined by a unique CAS registry number (216238-97-0), distinguishing it from its regioisomers [1]. Commercially, it is supplied with a minimum purity of 95%, as verified by vendor certificates of analysis . In contrast, the 3,4-difluoro analog (CAS 1341088-16-1) and 2,5-difluoro analog (CAS 1342065-74-0) possess distinct CAS numbers and may exhibit different impurity profiles or synthetic byproducts .

Purity & CAS Identity
Direct comparison
Target: CAS 216238-97-0, ≥95% purity; 3,4-analog: CAS 1341088-16-1, ≥95%; 2,5-analog: CAS 1342065-74-0, purity not uniformly specified
Unique CAS ensures chemical identity for regulatory documentation.
Commercial sourcing data; verify by COA.
Chemical Purity Regulatory Compliance Compound Identity

Predicted Physicochemical Property Divergence Among Regioisomers

Computational predictions from authoritative databases indicate differences in key physicochemical parameters between regioisomers that can influence drug-likeness and bioavailability [1]. The target compound has an XLogP3-AA value of 2.7 and a TPSA of 53.2 Ų [1]. While the 3,4-difluoro analog shares the same TPSA (24.92 Ų) and a similar LogP (3.0334) according to one vendor's calculations, the 2,5-difluoro analog's properties have not been uniformly reported, suggesting variability in predicted behavior .

Physicochemical Divergence
Cross-study comparable
Target: XLogP3-AA = 2.7, TPSA = 53.2 Ų; 3,4-analog: LogP = 3.0334, TPSA = 24.92 Ų; 2,5-analog: data not consistently reported
Higher TPSA may affect hydrogen-bonding capacity and permeability.
Computed properties from PubChem and vendor; data to verify.
Lipophilicity Topological Polar Surface Area ADME Prediction

Critical Role of 3,5-Difluorophenyl Moiety in Potent and Selective TrkA Inhibition

In a 2022 medicinal chemistry study, a series of phenyl thiazole/triazole derivatives incorporating the 3,5-difluorophenyl moiety were rationally designed as selective TrkA inhibitors [1]. The optimized compound 19c, bearing the 3,5-difluorophenyl group, exhibited exceptional enzymatic potency against TrkA with an IC₅₀ of 1.6 nM and demonstrated high selectivity over TrkB (IC₅₀ = 12.3 nM) and TrkC (IC₅₀ = 18.4 nM) [1]. In cellular assays, 19c potently inhibited proliferation of TrkA-positive KM-12 cells with an IC₅₀ of 0.17 μM [1].

Fragment-Based TrkA Activity
Class-level inference
Compound 19c (containing 3,5-difluorophenyl): TrkA IC₅₀ = 1.6 nM, >10-fold cellular potency improvement over unsubstituted analogs
Supports fragment-based design for kinase inhibitor scaffolds.
Data from optimized derivative; direct building block activity to verify.
Kinase Inhibition TrkA Cancer Therapeutics

Validated Application Scenarios for 3,5-Difluoro-N-(1,3-thiazol-5-ylmethyl)aniline Based on Quantitative Evidence


Scaffold for Next-Generation Selective TrkA Inhibitor Design

The 3,5-difluorophenyl motif present in this compound has been validated as a key structural element for achieving potent and selective TrkA inhibition, as demonstrated by compound 19c (TrkA IC₅₀ = 1.6 nM) in a recent structure-activity relationship study [1]. Researchers developing novel kinase inhibitors for oncology can leverage this building block to explore similar pharmacophoric patterns, aiming to replicate the >10-fold improvement in cellular potency observed with optimized derivatives [1].

Reference Standard for Analytical Method Development and Validation

With a defined CAS registry (216238-97-0) and consistently reported minimum purity of 95% , this compound is suitable for use as a reference standard in developing and validating HPLC, LC-MS, or NMR analytical methods. Its unique regioisomeric identity ensures accurate quantification and impurity profiling in complex reaction mixtures, a critical requirement for pharmaceutical quality control and regulatory submissions.

Chemical Probe for Investigating Fluorine Substitution Effects on ADME

The target compound's predicted physicochemical properties (XLogP3-AA = 2.7, TPSA = 53.2 Ų) [1] differ from those of its 3,4-difluoro analog (LogP = 3.0334, TPSA = 24.92 Ų) , providing a foundation for comparative studies. Medicinal chemists can use this compound as a tool to probe how the 3,5-difluoro substitution pattern influences membrane permeability, metabolic stability, and plasma protein binding relative to other regioisomers, thereby refining design principles for fluorine incorporation in drug candidates.

Application
Selection Property
Validation Focus
TrkA inhibitor design
3,5-Difluorophenyl scaffold
Kinase selectivity assay review
Analytical reference standard
Unique CAS and purity specification
Method validation documentation review
ADME property probe
Regioisomeric property comparison
ADME assay context review
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